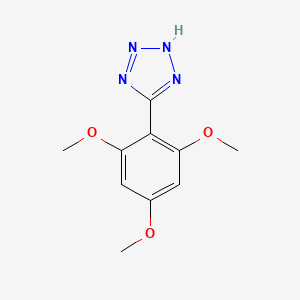

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O3 |

|---|---|

Molecular Weight |

236.23 g/mol |

IUPAC Name |

5-(2,4,6-trimethoxyphenyl)-2H-tetrazole |

InChI |

InChI=1S/C10H12N4O3/c1-15-6-4-7(16-2)9(8(5-6)17-3)10-11-13-14-12-10/h4-5H,1-3H3,(H,11,12,13,14) |

InChI Key |

URLLOILTSZAPRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2=NNN=N2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,4,6 Trimethoxyphenyl 2h Tetrazole and Its Derivatives

One-Pot Multicomponent Reactions in Tetrazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netacs.org These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.

Cycloaddition of Azides to Nitriles and Nitrile Derivatives

The [3+2] cycloaddition of azides to nitriles is the most fundamental and widely employed method for the synthesis of the tetrazole ring. researchgate.netnih.gov This reaction can be catalyzed by a variety of agents, including Brønsted and Lewis acids, as well as transition metal complexes. The activation of the nitrile substrate by a catalyst enhances the rate of the cycloaddition. nih.gov For instance, amine salts can act as effective catalysts for the reaction between sodium azide (B81097) and organic nitriles in solvents like dimethylformamide (DMF), leading to the formation of 5-substituted 1H-tetrazoles in good to excellent yields under mild conditions. nih.gov Similarly, silica sulfuric acid has been demonstrated as an efficient heterogeneous catalyst for this transformation. nih.gov

The mechanism of this cycloaddition can vary depending on the nature of the azide species. While organic azides react with highly activated nitriles in a regioselective manner to yield 1-alkylated tetrazoles, the reaction of azide salts with a broader range of nitriles at elevated temperatures is more synthetically useful. researchgate.net Density functional theory (DFT) calculations suggest that the reaction may proceed through a stepwise addition of the azide anion to the nitrile, forming an imidoyl azide intermediate which then cyclizes to the tetrazole. researchgate.net

Recent advancements have also seen the use of cobalt(II) complexes as homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles, providing an efficient route to 5-substituted 1H-tetrazoles. nih.gov

Table 1: Catalysts for the [3+2] Cycloaddition of Azides to Nitriles

| Catalyst | Reaction Conditions | Substrate Scope | Yield (%) |

| Amine Salts (e.g., Pyridine Hydrochloride) | DMF, 110°C | Aromatic nitriles | Good to Excellent |

| Silica Sulfuric Acid | DMF | Various nitriles | 72-95 |

| Cobalt(II) Complex | Homogeneous conditions | Organonitriles | Good |

Application of Knoevenagel Condensation in Tandem Reactions

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be ingeniously integrated into tandem or cascade reactions for the synthesis of complex tetrazole derivatives. In these sequences, the Knoevenagel condensation is typically the initial step, generating a reactive intermediate that subsequently undergoes further transformations, including cycloaddition, to form the tetrazole ring.

For example, a tandem reaction involving the Knoevenagel condensation of 2-azidobenzaldehydes with 2-cyanoacetamides can lead to the synthesis of 4-thiocarbamoyltetrazolo[1,5-a]quinolines. In this process, the Knoevenagel adduct undergoes an intramolecular cycloaddition of the azide group onto the nitrile, forming the fused tetrazole ring system.

Another strategy involves a cascade reaction initiated by a Knoevenagel condensation between an aldehyde, such as 2,4,6-trimethoxybenzaldehyde, and an active methylene compound like malononitrile. The resulting α,β-unsaturated nitrile can then participate in a 1,3-dipolar cycloaddition with an azide source, leading to the formation of a highly functionalized tetrazole derivative in a one-pot process. This approach allows for the rapid construction of molecular complexity from simple starting materials.

Catalytic Approaches in the Synthesis of 5-(2,4,6-Trimethoxyphenyl)-2H-tetrazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of this compound and its derivatives has benefited significantly from the development of novel catalytic systems.

Palladium Nanoparticle-Catalyzed Transformations

Palladium nanoparticles have garnered considerable attention as highly active and recyclable catalysts for a variety of organic transformations. In the context of tetrazole synthesis, palladium nanoparticles can catalyze multi-step, one-pot processes. For instance, a palladium-catalyzed three-component coupling reaction of malononitrile derivatives, an allyl source like allyl acetate, and trimethylsilyl azide can produce 2-allyltetrazoles. acs.org The proposed mechanism involves the formation of a π-allylpalladium azide complex, which then undergoes a [3+2] cycloaddition with the nitrile. acs.org

Furthermore, palladium nanoparticles supported on various materials, such as boehmite, have been utilized as green catalysts for the synthesis of 5-substituted-1H-tetrazole derivatives. youtube.com These heterogeneous catalysts offer advantages such as ease of separation and reusability.

Table 2: Palladium-Catalyzed Synthesis of Tetrazole Derivatives

| Catalyst | Reaction Type | Starting Materials | Product |

| Pd(PPh₃)₄ | Three-component coupling | Malononitrile derivatives, allyl acetate, TMSN₃ | 2-Allyltetrazoles |

| Pd-SMTU@boehmite | One-pot condensation | Aryl halides, K₄[Fe(CN)₆], NaN₃ | 5-Substituted-1H-tetrazoles |

Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. A highly efficient protocol for the synthesis of 2,5-disubstituted tetrazoles involves the copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids. This reaction proceeds with high regioselectivity, affording the N2-arylated product in high to excellent yields. The reaction can be catalyzed by simple copper(I) or copper(II) salts, with oxygen from the air serving as the terminal oxidant.

Mechanistic studies suggest that the catalytically active species is a Cu(II) complex, which is formed by the oxidation of a Cu(I) precursor. This Cu(II) complex then reacts with the boronic acid in a process that is thought to involve a Cu(III) intermediate, which subsequently undergoes reductive elimination to form the C-N bond and regenerate the active catalyst.

A specific example is the synthesis of 2-(2,4,6-trimethylphenyl)-5-phenyl-2H-tetrazole, which can be achieved through the coupling of 5-phenyl-2H-tetrazole with 2,4,6-trimethylphenylboronic acid in the presence of a copper catalyst.

Table 3: Copper-Catalyzed Synthesis of 2,5-Disubstituted Tetrazoles

| Copper Catalyst | Oxidant | Substrates | Product | Yield (%) |

| Cu₂O | O₂ (air) | 5-Phenyl-2H-tetrazole, 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-5-phenyl-2H-tetrazole | 95 |

| Cu(I) or Cu(II) salts | O₂ | H-Tetrazoles, Boronic acids | 2,5-Disubstituted tetrazoles | High to Excellent |

Metal-Free Protocols for Regioselective Synthesis

While metal-catalyzed reactions are highly effective, the development of metal-free synthetic methods is of great interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. Several metal-free protocols have been developed for the regioselective synthesis of tetrazole derivatives.

One such approach involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure to furnish 2,5-disubstituted tetrazoles. This method offers mild reaction conditions and a convenient workup. Another metal-free strategy for the N2-arylation of 5-substituted-1H-tetrazoles utilizes diaryliodonium salts as the arylating agent, providing 2-aryl-5-substituted-tetrazoles with high regioselectivity. This protocol is compatible with a wide range of functional groups on both the tetrazole and the arylating agent.

Furthermore, electrochemical methods have been developed for the [3+2] cycloaddition of azides with hydrazones, providing a green and oxidant-free route to tetrazoles. These metal-free approaches offer valuable alternatives for the synthesis of this compound and its derivatives, contributing to the growing toolbox of sustainable synthetic methodologies.

Derivatization Strategies of the this compound Core

The tetrazole ring is a versatile scaffold in chemical synthesis. nih.gov Derivatization of the core structure, 5-(2,4,6-trimethoxyphenyl)-1H-tetrazole, allows for the systematic exploration of chemical space. Methodologies such as N-alkylation and multicomponent reactions are employed to generate libraries of related compounds. nih.gov

The alkylation of 5-substituted 1H-tetrazoles, such as 5-(2,4,6-trimethoxyphenyl)-1H-tetrazole, is a fundamental derivatization technique. This reaction typically proceeds via nucleophilic attack of the deprotonated tetrazole anion on an alkylating agent. However, the tetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two possible regioisomers: N1- and N2-substituted products. rsc.orgorganic-chemistry.org

The ratio of these isomers is influenced by several factors:

Steric Hindrance: The bulky 2,4,6-trimethoxyphenyl group at the C5 position creates significant steric hindrance around the N1 position. Consequently, alkylation is generally favored at the less sterically hindered N2 position, leading to the 2,5-disubstituted tetrazole as the major product. researchgate.net

Nature of the Alkylating Agent: The size of the alkylating agent also plays a role. Bulkier electrophiles tend to increase the preference for substitution at the N2 position. researchgate.net

Reaction Conditions: The choice of solvent and base can influence the isomer ratio, although steric factors often dominate for 5-aryl tetrazoles. researchgate.net

A general method for distinguishing between the N1 and N2 isomers is through ¹³C NMR spectroscopy. The chemical shift of the carbon atom in the tetrazole ring (C5) is typically more deshielded in 2,5-disubstituted isomers compared to their 1,5-disubstituted counterparts by approximately 9-12 ppm. mdpi.com

| Factor | Influence on Regioselectivity | Favored Isomer |

|---|---|---|

| Steric bulk of C5-substituent (e.g., 2,4,6-trimethoxyphenyl) | High steric hindrance around N1 | N2-alkylation |

| Steric bulk of alkylating agent | Increased hindrance for approach to N1 | N2-alkylation |

| Electronic effects of C5-substituent | Can modify the nucleophilicity of N1 vs. N2 | Varies |

| Solvent and Counter-ion | Can influence the association of the cation with the tetrazolate anion | Varies |

Beyond simple alkylation, more complex chemical structures can be appended to the tetrazole core, often through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating portions of all starting materials. nih.govmdpi.com

A prominent example is the Ugi-azide reaction , which is a powerful method for synthesizing 1,5-disubstituted tetrazoles bearing an α-amino amide side chain. clockss.orgsciforum.net This reaction involves an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl azide). The process allows for the rapid generation of structurally diverse and complex molecules. mdpi.com While this reaction typically yields 1,5-disubstituted tetrazoles, it exemplifies a key strategy for introducing complex functionalities in a single, atom-economical step. clockss.orgmdpi.com

Another strategy involves creating hybrid molecules by linking the tetrazole core to other heterocyclic systems. For instance, synthetic routes have been developed to create tetrazole-triazole bis-heterocycles. sciforum.netmdpi.com These approaches utilize the tetrazole moiety as a foundational building block for constructing larger, more complex chemical architectures with potential applications in various fields of chemistry. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and controlling selectivity, particularly in the synthesis of the this compound core and its subsequent derivatization.

For the synthesis of 2-aryl-2H-tetrazoles, regioselective [3+2] cycloaddition reactions are often employed. The optimization of such a reaction for a model 2-aryltetrazole synthesis involved screening various catalysts, bases, and solvents. nih.gov Silver salts were found to be effective catalysts, with silver trifluoroacetate providing the optimal result. The choice of base and solvent was also critical, with triethylamine and tetrahydrofuran (THF) being identified as the ideal combination for maximizing the yield of the desired 2-substituted tetrazole. nih.gov

The table below summarizes the optimization of reaction conditions for a model synthesis of 2-phenyltetrazole, which illustrates the principles that would be applied to enhance the yield and selectivity for the synthesis of this compound. nih.gov

| Entry | Catalyst | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CF₃CO₂Ag | Et₃N (1.5) | THF | 75 |

| 2 | AgBF₄ | Et₃N (1.5) | THF | 61 |

| 3 | AgOAc | Et₃N (1.5) | THF | 55 |

| 4 | CuI | Et₃N (1.5) | THF | <5 |

| 5 | CF₃CO₂Ag | DIPEA (1.5) | THF | 65 |

| 6 | CF₃CO₂Ag | Pyridine (1.5) | THF | 41 |

| 7 | CF₃CO₂Ag | Et₃N (1.5) | CH₂Cl₂ | 58 |

| 8 | CF₃CO₂Ag | Et₃N (1.5) | Toluene | 45 |

Similarly, for N-alkylation reactions, achieving high regioselectivity is a primary goal. As discussed, the inherent steric properties of the 5-(2,4,6-trimethoxyphenyl) substituent strongly favor the formation of the N2-alkylated product. researchgate.net Further optimization to enhance this selectivity would involve selecting appropriately bulky alkylating agents and fine-tuning solvent and temperature conditions to potentially disfavor any minor N1-alkylation pathway.

Advanced Structural Characterization of 5 2,4,6 Trimethoxyphenyl 2h Tetrazole and Its Analogues

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of molecules, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Molecular Conformation and Dihedral Angles

| Compound Analogue | Dihedral Angle (°) Between Tetrazole and Phenyl Ring | Reference |

|---|---|---|

| 5-(2,6-dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole | 104.93(14) | nih.gov |

| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole | 95.5 | researchgate.net |

| 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole | 34.31(4) and 45.03(5) | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of tetrazole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, π-stacking, and weaker C-H···N or C-H···O contacts. rsc.orgimedpub.comrsc.org In the case of 5-substituted 1H-tetrazoles, which can act as both hydrogen bond donors (N-H) and acceptors (N atoms), hydrogen bonding is a dominant feature in their crystal packing. growingscience.comresearchgate.net For instance, the crystal structure of (tetrazol-5-yl)acetic acid reveals that molecules are linked by two types of intermolecular hydrogen bonds, forming an infinite two-dimensional network. nih.gov

| Compound Analogue | Dominant Intermolecular Interactions | Reference |

|---|---|---|

| 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one | N-H···O hydrogen bonds forming dimers | rsc.org |

| 5-(2,6-dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole | Weak C-H···O hydrogen bonds | nih.gov |

| (tetrazol-5-yl)acetic acid | O-H···N and N-H···O hydrogen bonds | nih.gov |

Analysis of Tautomeric Forms in Solid State (1H- vs. 2H-Tetrazole)

Tetrazoles bearing a substituent at the 5-position can exist in two tautomeric forms: the 1H- and 2H-tautomers. iosrjournals.org The relative stability of these tautomers is influenced by the nature of the substituent, the solvent, and the physical state (solid or solution). nih.gov X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

For many 5-aryl tetrazoles, the 1H-tautomer is found to be more stable in the solid state. growingscience.comresearchgate.netnih.gov This preference is often attributed to the formation of stabilizing intermolecular hydrogen bonds. Computational studies on 5-substituted tetrazoles also suggest that the 1H-tautomer is generally more stable in the gas phase. iosrjournals.org However, the formation of the 2H-tautomer can be favored by specific substitution patterns or crystal packing effects. In the case of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole, the "2H" designation explicitly indicates the position of the substituent on the tetrazole ring, and thus this would be the form observed in the crystal structure. The factors favoring the formation and stability of this specific tautomer during synthesis and crystallization are of significant interest. It has been noted that the electronic nature of substituents on the phenyl ring can influence the tautomeric equilibrium. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H and ¹³C NMR Spectral Interpretation for Substituent Effects

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals that reflect the symmetry and electronic nature of the substituents.

¹H NMR:

Aromatic Protons: The 2,4,6-trimethoxyphenyl group has two equivalent protons at the 3- and 5-positions, which would appear as a singlet. The chemical shift of this singlet would be influenced by the electron-donating nature of the three methoxy (B1213986) groups, likely appearing in the upfield region of the aromatic spectrum.

Methoxy Protons: Two distinct singlets are expected for the methoxy groups. The methoxy group at the 4-position will have a different chemical environment from the two equivalent methoxy groups at the 2- and 6-positions, resulting in two signals with an integration ratio of 1:2 (or 3H:6H).

Tetrazole Proton: In the parent 2H-tetrazole, the C-H proton of the tetrazole ring would appear as a singlet. However, in 5-substituted-2H-tetrazoles, this proton is absent.

¹³C NMR:

Aromatic Carbons: The trimethoxyphenyl ring will exhibit several distinct signals. The carbon attached to the tetrazole ring (C1) and the carbons bearing the methoxy groups (C2, C4, C6) will have characteristic chemical shifts. The two equivalent carbons at C3 and C5 will show a single resonance. The chemical shifts are significantly influenced by the substituent effects of the methoxy groups and the tetrazole ring. mdpi.com

Tetrazole Carbon: The carbon atom of the tetrazole ring (C5) will appear as a singlet in the region typical for tetrazole carbons (around 150-165 ppm).

Methoxy Carbons: The carbons of the methoxy groups will appear as distinct signals in the upfield region of the spectrum.

Substituent effects on the chemical shifts of the phenyl ring in phenyltetrazoles have been studied. Electron-donating groups generally cause an upfield shift (shielding) of the aromatic protons and carbons, while electron-withdrawing groups cause a downfield shift (deshielding). mdpi.comnih.gov

| Compound Analogue | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| 5-Phenyl-1H-tetrazole (in DMSO-d6) | 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H) | 155.3, 131.1, 129.3, 126.8, 124.0 | growingscience.com |

| 5-(p-Tolyl)-1H-tetrazole (in DMSO-d6) | Not explicitly provided, but expected to show signals for the tolyl group. | Not explicitly provided. | rsc.org |

| 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole (in CDCl3-d) | 3.93 (s, 3H, –OCH3), 6.87 (d, J = 8 Hz, 1H, ArH), 7.05 (d, J = 12 Hz, 2H, ArH),), 7.42 (s, 2H, ArH), 7.78 (s, 1H, ArH) | 55.87, 55.96, 111.05, 127.31, 129.80, 129.89, 130.54, 132.60, 132.86, 149.15, 149.54 | nih.gov |

Advanced NMR Techniques for Stereochemical Assignment

In cases where stereoisomers are possible, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the relative stereochemistry. These 2D NMR experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the 3D structure of the molecule in solution.

For example, in the stereochemical characterization of a novel chiral α-tetrazole binaphthylazepine, the absolute configuration of a benzylic stereocenter was determined. mdpi.com By comparing the ¹H NMR spectra of the diastereoisomers and observing key NOE correlations, the relative arrangement of the substituents could be established. Although this compound itself is not chiral, these techniques would be essential for assigning the stereochemistry of any chiral derivatives or analogues. For instance, if a chiral substituent were introduced at the 2-position of the tetrazole ring, NOESY or ROESY experiments could be used to determine the relative orientation of this substituent with respect to the trimethoxyphenyl ring by observing correlations between protons on the two moieties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural modes of vibration. The resulting spectra provide a unique molecular fingerprint, offering valuable insights into the compound's structural framework.

The tetrazole ring itself gives rise to a series of characteristic vibrations. These typically include ring stretching vibrations (C=N and N=N) and ring breathing modes. Infrared spectra of tetrazole derivatives often show characteristic absorption peaks in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com Specifically, bands in the range of 1508-1129 cm⁻¹ have been attributed to combinations of bond stretching vibrations typical for coordinated tetrazole rings. nih.gov The N=N stretching vibration, in particular, has been identified around 1329 cm⁻¹. pnrjournal.com

The 2,4,6-trimethoxyphenyl substituent will also contribute significantly to the vibrational spectrum. Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the phenyl ring typically produce a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the spectra, with specific out-of-plane C-H bending vibrations providing clues about the arrangement of substituents.

The three methoxy groups (-OCH₃) will present their own characteristic absorption bands. The C-H stretching vibrations of the methyl groups are expected in the 2950-2850 cm⁻¹ range. Furthermore, the C-O stretching vibrations of the aryl ether linkage are anticipated to produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

By comparing the experimental FT-IR and Raman spectra of a synthesized sample of this compound with the expected frequencies from literature data on similar compounds, a confident assignment of the functional groups can be achieved.

Below is an interactive data table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Tetrazole Ring | Ring Stretching (C=N, N=N) | 1639-1340 | pnrjournal.com |

| N=N Stretch | ~1329 | pnrjournal.com | |

| Ring Breathing/Deformation | 1200-900 | pnrjournal.com | |

| Phenyl Ring | Aromatic C-H Stretch | 3100-3000 | researchgate.net |

| C=C Ring Stretch | 1600-1450 | nih.gov | |

| Methoxy Group | C-H Stretch (in -OCH₃) | 2950-2850 | |

| Asymmetric C-O-C Stretch | 1275-1200 | ||

| Symmetric C-O-C Stretch | 1075-1020 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491).

For this compound, HRMS would be employed to confirm its molecular formula of C₁₀H₁₂N₄O₃. The calculated monoisotopic mass for this formula is 236.09094 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the proposed structure.

In addition to confirming the molecular formula of the parent ion, HRMS can also provide valuable structural information through the analysis of fragmentation patterns. By employing techniques such as collision-induced dissociation (CID), the parent ion can be fragmented into smaller, characteristic daughter ions. The precise masses of these fragments can then be used to deduce the connectivity of the atoms within the molecule, further corroborating the proposed structure. For instance, fragmentation might involve the loss of a methoxy group (-OCH₃), a methyl group (-CH₃), or cleavage of the tetrazole ring.

The table below illustrates the expected high-resolution mass spectrometry data for this compound and a potential fragment.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ (Protonated Molecule) | C₁₀H₁₃N₄O₃⁺ | 237.09876 |

| [M-CH₃]⁺ (Loss of a methyl group) | C₉H₉N₄O₃⁺ | 221.06746 |

| [M-OCH₃]⁺ (Loss of a methoxy group) | C₉H₉N₄O₂⁺ | 205.07255 |

The combination of vibrational spectroscopy and high-resolution mass spectrometry provides a robust and comprehensive approach to the structural characterization of this compound, ensuring the unambiguous confirmation of its chemical identity.

Computational and Theoretical Investigations of 5 2,4,6 Trimethoxyphenyl 2h Tetrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for the computational study of tetrazole derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure). Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate vibrational frequencies, ensuring that the optimized structure corresponds to a true energy minimum. For the 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole molecule, DFT would be used to find the minimum energy conformation, including the optimal dihedral angle between the phenyl and tetrazole rings, which is influenced by the steric bulk of the ortho-methoxy groups.

5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tetrazole. The position of the proton on the tetrazole ring significantly influences the molecule's physicochemical properties. Computational studies are essential for determining the relative stability of these tautomers.

Theoretical calculations consistently show that for 5-substituted tetrazoles, the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. However, in solution, the equilibrium can shift, often favoring the 1H tautomer. The energy difference between these forms is a key parameter. For instance, in a related fused tetrazole system, calculations revealed the 2H-tautomer to be more stable than the azide (B81097) tautomer by 5.2 kcal/mol in the gas phase, a preference that could be overturned by crystal lattice interactions in the solid state. The electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring in this compound would further influence this tautomeric equilibrium, a factor that can be precisely quantified by calculating the energy barriers for proton transfer between the nitrogen atoms of the ring.

Table 1: Calculated Relative Energies for Tetrazole Tautomers Note: Data presented is representative of typical 5-aryl-tetrazoles as specific values for the title compound are not available in the provided sources. The energy difference is influenced by the substituent and the computational method.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Stability (Gas Phase) |

| 2H-Tautomer | MP2 | aug-cc-pVDZ | 0.00 | More Stable |

| 1H-Tautomer | MP2 | aug-cc-pVDZ | > 0 (Typically 1-5 kcal/mol) | Less Stable |

This interactive table is based on general findings for 5-substituted tetrazoles.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack.

Green Regions : Represent neutral potential.

For this compound, the MEP map would show a strong negative potential (red) around the nitrogen atoms of the tetrazole ring, particularly N3 and N4, due to their lone pairs of electrons. These sites represent the primary centers for hydrogen bonding and coordination. The hydrogen atom on the tetrazole ring would appear as a region of high positive potential (blue). The trimethoxyphenyl ring would also display distinct features; the oxygen atoms of the methoxy groups would be negative regions, while the aromatic protons would be slightly positive. This detailed charge mapping helps in understanding intermolecular interactions.

Quantum Chemical Descriptors for Reactivity Prediction

To quantify the chemical reactivity and stability of this compound, various quantum chemical descriptors are calculated. These parameters are derived from the electronic structure and provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are representative for substituted heterocyclic systems. Specific values for the title compound require dedicated calculation.

| Parameter | Description | Typical Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (LUMO-HOMO) | Energy Gap | 3.5 to 5.5 |

This interactive table is based on typical values found in computational studies of related aromatic heterocycles.

Global Reactivity Indices:

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

The electron-donating 2,4,6-trimethoxyphenyl group is expected to decrease the electronegativity and electrophilicity of the molecule while also decreasing its chemical hardness (making it "softer" and more reactive).

Table 3: Calculated Global Reactivity Descriptors Note: These values are illustrative, based on general principles of DFT-based reactivity descriptors.

| Descriptor | Formula | Predicted Value Trend |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Moderate |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Moderately Low |

| Electrophilicity Index (ω) | χ² / (2η) | Moderate |

This interactive table outlines key global reactivity indices.

Aromaticity Assessment of the Tetrazole Ring System

Aromaticity is a fundamental concept linked to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. The tetrazole ring is considered aromatic. This aromaticity can be quantified using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic reference value. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. Negative values imply anti-aromaticity.

Nucleus-Independent Chemical Shift (NICS) : This is a magnetic-based index. It involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) is a strong indicator of aromatic character.

Studies on substituted tetrazoles show that the nature of the substituent at the C5 position significantly affects the aromaticity of the ring. Electron-withdrawing groups tend to increase the aromaticity, while electron-donating groups can decrease it. The three electron-donating methoxy groups on the phenyl ring in this compound would be expected to slightly reduce the aromatic character of the tetrazole ring compared to an unsubstituted or electron-withdrawn analogue.

Table 4: Representative Aromaticity Indices for the Tetrazole Ring Note: Values are based on studies of substituted tetrazoles. The actual values depend on the specific geometry and computational level.

| Index | Description | Expected Value for Tetrazole Ring | Interpretation |

| HOMA | Geometry-based index of aromaticity | 0.5 - 0.8 | Moderately Aromatic |

| NICS(1)zz | Magnetic-based index of aromaticity | -10 to -15 ppm | Aromatic |

This interactive table shows common indices used to assess aromaticity.

NICS (Nucleus-Independent Chemical Shift) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. rsc.org It involves calculating the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring's plane (NICS(1)). rsc.org Negative NICS values are indicative of a diatropic ring current, which signifies aromatic character, while positive values suggest a paratropic current and anti-aromaticity. rsc.org

Computational studies on related tetrazine systems show that NICS values can be contaminated by contributions from σ electrons, and variants like NICSπzz (which considers only the contribution from π molecular orbitals) can provide a clearer picture of π-aromaticity. nih.gov For a comprehensive analysis of this compound, a variety of NICS indices would need to be calculated.

| NICS Index | Description | Interpretation |

|---|---|---|

| NICS(0) | Calculated at the geometric center of the ring. | Negative values indicate aromaticity; positive values indicate anti-aromaticity; values near zero suggest non-aromaticity. |

| NICS(1) | Calculated 1.0 Å above the plane of the ring to minimize σ-bond contributions. rsc.org | |

| NICS(1)zz | Considers only the out-of-plane tensor component of the magnetic shielding, which is most sensitive to the ring current. nih.gov |

HOMA (Harmonic Oscillator Model of Aromaticity) Index

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. nih.gov It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. rsc.org The HOMA index is normalized so that a value of 1 represents a fully aromatic system (like benzene), while values close to 0 or negative indicate non-aromatic or anti-aromatic character, respectively. researchgate.net

The HOMA formula is: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for a given bond type (e.g., C-C, C-N), and R_i is the actual calculated bond length. rsc.org

For this compound, HOMA calculations would be performed separately for the tetrazole ring and the phenyl ring. The substitution can influence the bond lengths within both rings, thereby affecting their HOMA values. Studies on other substituted heterocycles have shown that HOMA is a reliable indicator of aromaticity that correlates well with magnetic indices like NICS. researchgate.netacs.org Given the inherent aromaticity of both phenyl and tetrazole rings, it is expected that both would exhibit positive HOMA values, though likely less than 1 due to the structural distortions induced by the substitution and the connection between the rings.

| HOMA Value | Interpretation of Aromaticity |

|---|---|

| > 0.5 | Aromatic researchgate.net |

| 0 to 0.5 | Non-aromatic researchgate.net |

| < 0 | Antiaromatic researchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound, which dictates its physical and chemical properties. These studies explore the molecule's shape, flexibility, and preferred spatial arrangements. chemrxiv.org

Conformational Preferences of the Trimethoxyphenyl Moiety

In similar structures, such as 5-(2,6-dimethoxyphenoxy)-2H-tetrazole, the benzene (B151609) and tetrazole rings are observed to be nearly perpendicular to each other. nih.gov This twisted conformation is the energetically preferred state to minimize steric repulsion. Furthermore, the methoxy groups themselves have rotational freedom around their C-O bonds, leading to several possible low-energy conformers depending on the orientation of the methyl groups relative to the phenyl ring plane. semanticscholar.org Computational studies on related trimethoxyphenyl derivatives have identified multiple stable conformers within a small energy range, which can co-exist in equilibrium. semanticscholar.orgnih.gov

| Torsion Angle | Description | Expected Value |

|---|---|---|

| C(ortho)-C(ipso)-C(tetrazole)-N(tetrazole) | Defines the twist between the phenyl and tetrazole rings. | Expected to be significantly non-zero (approaching 90°) to relieve steric strain. nih.gov |

| C(phenyl)-O-C(methyl)-H | Defines the orientation of the methoxy groups. | Multiple low-energy orientations are possible. semanticscholar.org |

Interactions with Specific Chemical Scaffolds (excluding biological targets/mechanisms)

The chemical structure of this compound allows for a variety of non-covalent interactions with other chemical scaffolds, which are fundamental to its behavior in materials science and crystal engineering. Tetrazole rings are known to be effective hydrogen bond acceptors due to the lone pairs on their four nitrogen atoms. core.ac.uk They can also participate in π-π stacking interactions.

The trimethoxyphenyl ring, being electron-rich, is also capable of engaging in π-π stacking and cation-π interactions. The methoxy groups can act as hydrogen bond acceptors. Crystal structure analyses of related tetrazole derivatives often reveal extensive networks of weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which dictate the crystal packing. nih.gov The combination of a hydrogen-bond-accepting tetrazole ring and an aromatic trimethoxyphenyl group makes the molecule an interesting building block for creating supramolecular assemblies with other chemical structures through these directed, non-covalent forces. core.ac.ukbeilstein-journals.org

| Interaction Type | Participating Moiety in this compound | Potential Interacting Scaffold |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Nitrogen atoms of the tetrazole ring; Oxygen atoms of methoxy groups. nih.govcore.ac.uk | Hydrogen bond donors (e.g., alcohols, amines, carboxylic acids). |

| π-π Stacking | Tetrazole ring; Trimethoxyphenyl ring. | Other aromatic or heteroaromatic rings. |

| C-H···π Interactions | Aromatic rings (as π-system). | Molecules with activated C-H bonds. |

| Van der Waals Forces | Entire molecule. | Any adjacent chemical scaffold. |

Chemical Reactivity and Transformation Mechanisms of 5 2,4,6 Trimethoxyphenyl 2h Tetrazole

Thermal Stability and Decomposition Pathways

Tetrazole derivatives are known for their high nitrogen content and energetic properties, often decomposing exothermically at elevated temperatures. The thermal stability of 5-aryltetrazoles is significantly influenced by the nature of the substituent on the phenyl ring.

General Decomposition of 5-Aryltetrazoles: The thermolysis of 5-aryltetrazoles typically proceeds through the extrusion of molecular nitrogen (N₂). dntb.gov.uaresearchgate.net This process can lead to the formation of highly reactive intermediates, such as nitrile imines, which can then undergo various subsequent reactions, including cyclization or reaction with other species present. worktribe.com For many 5-substituted-1H-tetrazoles, thermal decomposition is believed to occur via an initial, rate-determining tautomerization to the less stable 5-substituted-2H-tetrazole, followed by ring cleavage.

Studies on 5-phenyltetrazole have shown that decomposition occurs in the range of 180-185°C, with solvent effects causing significant differences in the reaction rate. nih.gov The activation energy for the thermal decomposition of many tetrazole derivatives falls within a broad range, often influenced by the potential for preliminary isomerization reactions. mdpi.com For example, the decomposition of some energetic tetrazole compounds has been found to be kinetically controlled, with activation energies varying widely based on molecular structure. mdpi.com

Influence of the 2,4,6-Trimethoxyphenyl Group: While specific thermal analysis data for 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole is not readily available, the electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring is expected to influence its stability. These groups increase the electron density of the aromatic system, which could potentially stabilize the molecule through resonance interactions with the tetrazole ring, possibly increasing its decomposition temperature compared to unsubstituted 5-phenyltetrazole. However, steric interactions between the ortho-methoxy groups and the tetrazole ring could introduce ring strain, potentially lowering the activation barrier for decomposition.

A summary of thermal decomposition data for related tetrazole compounds is presented below.

| Compound | Decomposition Temperature (°C) | Key Products/Intermediates | Activation Energy (kJ/mol) |

| 5-Phenyltetrazole | 180-185 | Nitrile Imine | Not specified |

| 5-Aminotetrazole | Starts near 200 | Endothermic decomposition | ~184 (isothermal) |

| 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole | 270-300 (violent) | N₂, HCN, HN₃ | 174.69 |

This table presents data for analogous compounds to infer potential behavior.

Acid-Base Properties and Prototropic Equilibria of Tetrazoles

The tetrazole ring exhibits distinct acidic properties, comparable to those of carboxylic acids, making it a common bioisostere in medicinal chemistry. nih.govmdpi.comnih.gov This acidity arises from the N-H proton on the heterocyclic ring.

Prototropic Tautomerism: 5-Substituted tetrazoles can exist as two principal prototropic tautomers: the 1H- and 2H-forms. In solution, the 1H-tautomer is generally the predominant form for 5-phenyltetrazole. nih.gov However, the equilibrium is sensitive to solvent, temperature, and the electronic nature of the C5-substituent. Electron-withdrawing groups tend to stabilize the corresponding tetrazolide anion, thereby increasing acidity. Conversely, electron-donating groups are expected to decrease acidity by destabilizing the anion. nih.gov

Influence of the 2,4,6-Trimethoxyphenyl Group: The 2,4,6-trimethoxyphenyl group is a strong electron-donating substituent due to the resonance effect of the three methoxy groups. This is predicted to decrease the acidity of the tetrazole N-H proton compared to unsubstituted 5-phenyltetrazole (pKa ≈ 4.7). The electron donation into the ring system would destabilize the negative charge of the resulting tetrazolide anion.

The specific compound is designated as a 2H-tetrazole. This indicates that the substituent is at the N2 position of the tetrazole ring, meaning it does not possess an acidic N-H proton and is not subject to the same prototropic equilibria as its 1H counterpart. The synthesis would have been directed to yield this specific isomer.

Table of Acidity for Related Compounds

| Compound | pKa | Solvent | Notes |

|---|---|---|---|

| Acetic Acid | 4.76 | Water | Reference carboxylic acid |

| 5-Phenyltetrazole | ~4.7 | Water | Similar acidity to benzoic acid |

| p-Methoxybenzoic Acid | 4.47 | Water | Electron-donating group increases pKa (decreases acidity) vs. benzoic acid (4.20) |

This table provides context for predicting the acidity of the corresponding 1H-tautomer.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution is heavily dictated by its substituents.

Electrophilic Aromatic Substitution (EAS): The 2,4,6-trimethoxy-substituted phenyl ring is exceptionally activated towards electrophilic attack. The three methoxy groups are powerful ortho- and para-directing activators. In this case, the positions ortho and para to the methoxy groups are either occupied (positions 2, 4, 6) or are the point of attachment for the tetrazole ring (position 1). The remaining positions (3 and 5) are meta to the methoxy groups but are activated by them. Therefore, electrophilic substitution, if it were to occur, would be directed to the 3 and 5 positions. The tetrazole ring itself is a deactivating group, but the overwhelming activating effect of the three methoxy groups would dominate, making the phenyl ring highly susceptible to reactions like halogenation or nitration under mild conditions.

Nucleophilic Aromatic Substitution (NAS): Typically, nucleophilic aromatic substitution requires strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. nih.gov The trimethoxyphenyl ring, being electron-rich, is strongly deactivated for classical NAS.

However, research on the closely related N(2)-cumyl-5-(2,6-dimethoxyphenyl)tetrazole has shown that a tetrazole-directed nucleophilic aromatic substitution is possible. lookchem.com In this process, the tetrazole ring facilitates the substitution of a methoxy group by an organolithium reagent. This reaction proceeds via initial lithiation directed by the tetrazole, followed by the substitution. It is plausible that this compound could undergo a similar reaction, where a nucleophile could replace one of the ortho-methoxy groups, facilitated by the directing and activating properties of the N-substituted tetrazole ring.

Table of Nucleophilic Aromatic Substitution with N(2)-Cumyl-5-(2,6-dimethoxyphenyl)tetrazole

| Nucleophile (Organolithium) | Product Yield (%) |

|---|---|

| n-Butyllithium | 82 |

| s-Butyllithium | 78 |

| t-Butyllithium | 74 |

Source: Norman, D. P. G., et al. (1999). dntb.gov.ualookchem.comfigshare.com This data on a related compound illustrates the feasibility of NAS.

Ring-Opening and Rearrangement Reactions of the Tetrazole Moiety

The tetrazole ring can undergo cleavage and rearrangement under both thermal and photochemical conditions.

Photochemical Reactions: The photolysis of tetrazoles is a well-documented process that often involves the cleavage of the ring and extrusion of N₂. nih.gov The specific products formed are highly dependent on the substituents and the reaction conditions. For 5-aryltetrazoles, irradiation can generate highly reactive nitrile imines. worktribe.com These intermediates can be trapped by dipolarophiles or undergo further transformations. In some cases, photolysis of 2,5-disubstituted tetrazoles can lead to nitrile imines, which may isomerize to diazirines and subsequently rearrange. uc.pt

For this compound, UV irradiation would likely lead to the extrusion of N₂ to form the corresponding 2,4,6-trimethoxyphenyl-substituted nitrile imine. The high electron density of the phenyl ring could influence the stability and subsequent reaction pathways of this intermediate.

Thermal Rearrangements: As discussed in the thermal stability section, high temperatures can induce ring cleavage. This process is often irreversible and leads to decomposition products rather than stable rearranged isomers. The primary thermal rearrangement is often considered the azido-tetrazole equilibrium, although this is more relevant for fused tetrazole systems. For discrete 5-aryltetrazoles, thermolysis typically leads directly to fragmentation.

Summary of Potential Ring-Opening Products

| Condition | Intermediate | Potential Final Products |

|---|---|---|

| Photolysis (UV) | Nitrile Imine | Cycloadducts (if trapped), products from intramolecular cyclization |

Exploration of Reaction Kinetics and Mechanistic Studies

Detailed kinetic and mechanistic studies on this compound are not available in the literature. However, insights can be drawn from related systems.

Decomposition Kinetics: Kinetic studies on the thermal decomposition of 5-aryltetrazoles indicate that the reaction rates are only modestly affected by electronic effects of the substituents on the phenyl ring. nih.gov However, solvent polarity has been shown to play a more significant role, suggesting a mechanism with some degree of charge separation in the transition state. nih.gov For the decomposition of many energetic materials, including tetrazoles, the reaction mechanism can often be described by solid-state reaction models, such as nucleation and growth models. mdpi.com

Mechanistic Studies of Substitutions: The mechanism for the tetrazole-directed nucleophilic aromatic substitution on N(2)-cumyl-5-(2,6-dimethoxyphenyl)tetrazole is proposed to involve the coordination of the organolithium reagent to the tetrazole nitrogen atoms, facilitating the displacement of an ortho-methoxy group. lookchem.com The use of a protecting group on the tetrazole nitrogen (like the cumyl group) is crucial for this reactivity, as it prevents deprotonation of the acidic N-H and allows the tetrazole to act as an effective directing group. lookchem.com A similar mechanism would be expected for this compound, where the N2-substituent (in this case, a hydrogen, though typically a protecting group is used for such reactions) would play a key role in directing the nucleophilic attack.

Theoretical calculations on the photochemistry of substituted tetrazoles suggest that upon excitation, the molecule can undergo nitrogen extrusion to form a singlet state imidoylnitrene intermediate, which is pivotal in the formation of subsequent products. uc.pt The specific pathway, whether direct formation or via a diazirine intermediate, depends on whether it is a 1,5- or 2,5-disubstituted tetrazole. uc.pt

Coordination Chemistry and Metallosupramolecular Applications of Tetrazoles with Trimethoxyphenyl Substituents

Ligand Design Principles for Metal Complex Formation

The design of ligands for creating specific metal complexes or functional materials like MOFs is guided by the predictable coordination behavior of the ligand's functional groups. For 5-aryl-2H-tetrazoles, the primary design considerations involve the coordination sites on the tetrazole ring and the electronic and steric effects of the aryl substituent.

Coordination Versatility of Tetrazoles : The tetrazole ring is a versatile building block for coordination polymers and MOFs due to its multiple nitrogen donor atoms, which can lead to diverse structural topologies. acs.orgrsc.org It can act as a bioisostere for a carboxylate group, offering similar acidity and the ability to be deprotonated at physiological pH, which stabilizes the corresponding anion through charge delocalization. nih.gov This allows it to form robust bonds with metal centers.

Role of Substituents : The properties of tetrazole-based ligands are heavily controlled by the substituent at the C5 position. researchgate.net An aryl group, such as the 2,4,6-trimethoxyphenyl group, can influence the electronic properties and, more significantly, introduce steric hindrance.

Steric Hindrance : Bulky ligands are known to stabilize coordinatively unsaturated molecules and can create unique bonding environments. electronicsandbooks.com The 2,4,6-trimethoxyphenyl group is sterically demanding due to the presence of two methoxy (B1213986) groups in the ortho positions. This steric bulk is a critical design element that can direct the self-assembly of metal complexes, control the coordination number of the metal center, and influence the final geometry of the resulting framework. numberanalytics.com For instance, sterically demanding ligands like 2,4,6-trimethylphenyl have been shown to dictate diastereoselectivity in catalytic reactions. acs.org

Electronic Effects : The methoxy groups on the phenyl ring are electron-donating, which increases the electron density on the tetrazole ring system. This can enhance the donor strength of the nitrogen atoms, potentially leading to stronger metal-ligand bonds.

Synthesis and Characterization of Metal-Tetrazole Complexes

While no specific metal complexes of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole have been reported, the synthesis and characterization would follow well-established methods for related 5-aryl-tetrazole compounds.

The primary synthetic route involves the reaction of the tetrazole ligand with a metal salt, often under solvothermal conditions. acs.org The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can direct the formation of different structures. rsc.org For instance, the synthesis of a nickel-based MOF with a naphthalene (B1677914) tetrazole linker was achieved by reacting the ligand with NiCl₂·6H₂O in a DMF/water mixture at 90°C. acs.org

Common Characterization Techniques:

Powder X-ray Diffraction (PXRD) : Used to confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from single-crystal data. rsc.orgjove.com

Infrared (IR) Spectroscopy : Helps to confirm the coordination of the tetrazole ring to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds.

Thermogravimetric Analysis (TGA) : Used to assess the thermal stability of the resulting complexes. acs.org

Elemental Analysis : Confirms the empirical formula of the synthesized compound. rsc.org

The tetrazole ring can coordinate to metal ions in various modes, which contributes to the structural diversity of the resulting complexes. The specific mode depends on the reaction conditions, the metal ion, and the nature of the substituents on the tetrazole ring. researchgate.net In 2,5-disubstituted tetrazoles, coordination typically involves the nitrogen atoms at the N1, N3, or N4 positions.

Table 1: Common Coordination Modes of 5-Substituted Tetrazolate Ligands

| Coordination Mode | Description | Example Reference |

|---|---|---|

| Monodentate | The ligand binds to a single metal center through one nitrogen atom (commonly N4). | researchgate.net |

| Bidentate Chelating | The ligand binds to a single metal center through two adjacent nitrogen atoms (e.g., N1 and N2, or N3 and N4). | lnu.edu.ua |

| Bidentate Bridging | The ligand bridges two metal centers using two different nitrogen atoms. | rsc.org |

| Tridentate | The ligand binds to one or more metal centers using three nitrogen atoms. | researchgate.net |

The presence of an allyl group at the N2 position in 2-allyl-5-phenyl-2H-tetrazole, for example, was found to promote coordination through the N1 and N3 atoms. lnu.edu.ua The bulky 2,4,6-trimethoxyphenyl group in the target compound would likely favor coordination modes that minimize steric clashes.

The 2,4,6-trimethoxyphenyl substituent is expected to exert significant steric and electronic influences on the coordination properties of the tetrazole ligand.

Steric Effects : The primary influence of the bulky trimethoxyphenyl group is steric hindrance. numberanalytics.com This bulkiness can:

Limit Coordination Geometries : It may prevent the formation of highly compact or dense structures around the metal ion, favoring more open framework structures with larger pores or channels.

Control Nuclearity : The steric demand can prevent multiple ligands from crowding a single metal center, potentially favoring the formation of lower-coordinate species or specific polynuclear clusters.

Induce Unusual Bond Angles : Repulsive interactions between the bulky substituent and other ligands or the metal center can lead to distorted bond angles and bond lengths compared to ideal geometries. numberanalytics.com Studies on sterically hindered arylsilanes with the 2,4,6-trimethoxyphenyl group have noted its ability to create unique intramolecular interactions and bonding environments. electronicsandbooks.com

Electronic Effects : The three methoxy groups are strongly electron-donating through resonance. This effect increases the electron density on the aromatic ring and, by extension, on the tetrazole moiety. This enhanced electron density can increase the basicity of the nitrogen donor atoms, leading to stronger coordination bonds with metal cations. This is in contrast to ligands with electron-withdrawing groups, which would decrease the donor strength of the nitrogen atoms. electronicsandbooks.com

Applications in Materials Chemistry and Catalysis (excluding biological catalysis)

The unique combination of a versatile tetrazole coordinating group and a bulky, electron-rich substituent suggests potential applications in specialized areas of materials chemistry.

Tetrazole-based compounds are a cornerstone in the field of high-energy density materials (HEDMs) due to their high nitrogen content and large positive heats of formation, which release significant energy upon decomposition. rsc.org Energetic performance is typically enhanced by incorporating explosophoric groups, such as nitro (–NO₂) or nitramino (–NHNO₂), onto the heterocyclic core. rsc.org These groups act as internal oxidizers, improving the oxygen balance of the material.

However, the 5-(2,4,6-trimethoxyphenyl) substituent is not conducive to creating a high-energy material. Its high carbon and hydrogen content and lack of oxidizing moieties result in a poor oxygen balance. The electron-donating nature of the methoxy groups is the opposite of the electron-withdrawing character of typical energetic substituents. Therefore, metal complexes derived from this compound are not considered viable candidates for applications as high-energy materials or propellants, and no such research has been reported.

A promising area of application for tetrazole-based materials is in solid-state proton conductors for fuel cell membranes. researchgate.netrsc.org Metal-organic frameworks are particularly attractive for this purpose due to their crystalline nature and tunable pore environments. mdpi.comnih.gov

The mechanism for proton conduction in these materials often relies on the presence of proton carriers (like acidic N-H groups on the tetrazole ring) and the formation of continuous hydrogen-bonding networks. mdpi.comnih.gov Water molecules confined within the pores of a MOF can act as a vehicle for proton transport via the Grotthuss mechanism (proton hopping).

Design Principles for Tetrazole-Based Proton Conductors:

Acidic Sites : The 2H-tetrazole isomer features an acidic N-H proton that can be donated under an electric field. The incorporation of uncoordinated tetrazole groups within a MOF structure is a key strategy for introducing proton carriers. researchgate.net

Ordered Pathways : The crystalline structure of a MOF provides well-defined channels through which protons can travel.

Water Adsorption : The presence of hydrophilic functional groups and open metal sites can facilitate the adsorption of water molecules, which form hydrogen-bonded chains essential for efficient proton transport. mdpi.comnih.gov

A hypothetical MOF constructed from this compound could be a candidate for proton conduction. The bulky trimethoxyphenyl groups might help to create large, stable pores capable of hosting water molecules, while the uncoordinated N-H groups of the tetrazole rings would provide the necessary acidic protons. Research on a stable Sr(II)-MOF with tetrazole-based ligands demonstrated a high proton conductivity of 1.22 × 10⁻² S/cm, highlighting the potential of this class of materials. mdpi.comnih.gov While this specific compound has not been tested, the general principles of MOF-based proton conductors suggest it is a viable area for future investigation.

Catalytic Roles of Metal-Tetrazole Frameworks

Extensive research into the catalytic applications of metal-organic frameworks (MOFs) has revealed their potential in a wide array of chemical transformations. The functionalization of these frameworks with specific ligands can imbue them with tailored catalytic properties. Tetrazole-containing ligands, in particular, have been explored for their ability to form robust frameworks with accessible metal sites and functional groups that can act as catalysts.

However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of studies specifically investigating the catalytic roles of metal-tetrazole frameworks constructed with the ligand This compound . While the broader field of metal-tetrazole chemistry is an active area of research with numerous examples of catalytic applications, this specific compound does not appear to have been incorporated into a metal-organic framework for catalytic purposes in any published research to date.

The catalytic activity of MOFs is generally attributed to several key features, including:

Lewis Acidity: Unsaturated metal centers within the framework can act as Lewis acids, activating substrates for a variety of reactions.

Brønsted Acidity: Protons associated with the organic linkers or coordinated solvent molecules can provide Brønsted acid sites.

Lewis Basicity: Uncoordinated nitrogen atoms on the tetrazole ring or other functional groups on the ligand can serve as Lewis basic sites.

Bifunctional Catalysis: The presence of both acidic and basic sites within the same framework can facilitate cascade or tandem reactions.

Although no direct research on the catalytic applications of metal-organic frameworks with this compound is available, related compounds have been investigated in catalytic contexts. For example, the synthesis of various 5-aryl-tetrazoles has been achieved using heterogeneous catalysts, demonstrating the chemical accessibility of the tetrazole ring system for catalytic transformations. elsevierpure.com

Future research may yet explore the incorporation of this compound into metal-organic frameworks. The bulky trimethoxyphenyl group could influence the resulting framework's porosity and steric environment around the active sites, potentially leading to unique catalytic selectivities.

Structure Reactivity/structure Synthesis Relationships in 5 2,4,6 Trimethoxyphenyl 2h Tetrazole Derivatives

Impact of Substituent Modifications on Synthetic Efficiency and Regioselectivity

The synthesis of 2,5-disubstituted tetrazoles, including derivatives of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole, is often challenged by the formation of two potential regioisomers: the 1,5- and 2,5-disubstituted products. The nature of the substituents on both the aryl ring and the incoming group at the nitrogen atom plays a critical role in determining both the efficiency of the reaction and its regioselectivity.

Synthetic Efficiency: The efficiency of tetrazole synthesis is significantly affected by the electronic properties of the precursors. For instance, in syntheses starting from benzonitriles, the presence of electron-donating groups, such as the methoxy (B1213986) groups in the 2,4,6-trimethoxyphenyl moiety, can influence reaction times. rsc.org In some catalytic systems, nitriles with electron-donating substituents may require longer reaction times compared to those with electron-withdrawing groups. rsc.org However, various modern synthetic protocols have been developed to achieve high yields. One-pot sequential reactions of aryldiazonium salts with amidines, followed by oxidative cyclization, have proven effective for producing 2,5-disubstituted tetrazoles in good to excellent yields. acs.org For example, the reaction of 2,4,6-trimethylbenzenediazonium salt (a close structural analog) with phenylamidine resulted in an 80% yield of the corresponding 2,5-disubstituted tetrazole. acs.org

Regioselectivity: The preferential formation of the 2H-tetrazole isomer over the 1H-isomer is a key consideration. The alkylation or arylation of 5-substituted-NH-tetrazoles can lead to a mixture of isomers, but the 2,5-disubstituted product is often preferentially formed. rsc.org The regioselectivity is heavily influenced by steric hindrance. The bulky 2,4,6-trimethoxyphenyl group at C5 sterically hinders the N1 position, directing incoming substituents to the N2 position. This effect is amplified when the incoming group is also sterically demanding. For example, the reaction of 5-aryl-NH-tetrazoles with the bulky adamantan-1-ol in sulfuric acid proceeds with exclusive regioselectivity to yield 2-adamantyl-5-aryl-2H-tetrazoles in high yields (81–92%). nih.gov Similarly, copper-catalyzed N-arylation methods have shown high regioselectivity for the N2 position. organic-chemistry.org

| C5-Substituent | N2-Substituent Precursor | Method | Yield | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Phenyl | 2,4,6-Trimethylbenzenediazonium Salt | Reaction with Phenylamidine | 80% | Single 2,5-isomer | acs.org |

| Aryl | Adamantan-1-ol | Alkylation in H₂SO₄ | 81-92% | Exclusive 2,5-isomer | nih.gov |

| Phenyl | 4-Methylphenylboronic Acid | Cu₂O-catalyzed coupling | High | High for 2,5-isomer | rsc.orgrsc.org |

| Aryl | Arylboronic Acids | [Cu(OH)(TMEDA)]₂Cl₂ catalyzed coupling | Good-Excellent | Highly regioselective for N2 | organic-chemistry.org |

Correlation between Molecular Architecture and Chemical Stability

Thermal and Chemical Stability: Tetrazole derivatives are known for their good thermal and chemical stability. mdpi.com This stability can be enhanced by specific structural features. For example, 2-adamantyl-5-aryl-2H-tetrazoles have been shown to be thermally stable up to approximately 150°C. nih.gov In other cases, oxime-bridged oxadiazole-tetrazole derivatives exhibit even greater thermal stability, with decomposition temperatures ranging from 204–275°C, a property attributed to robust non-covalent interactions within the molecular geometry. rsc.orgrsc.org

Azide-Tetrazole Equilibrium: The stability of the tetrazole ring is also understood in the context of its equilibrium with the corresponding open-chain azide (B81097) isomer. This equilibrium is sensitive to the electronic nature of the substituents. nih.gov Electron-donating groups, such as the three methoxy groups on the phenyl ring, tend to stabilize the tetrazole form, shifting the equilibrium away from the more reactive and potentially hazardous azide isomer. nih.gov The high aromaticity of the tetrazolate anion, formed upon deprotonation, also contributes to its stability. mdpi.com

| Compound Class | Key Structural Feature | Decomposition Temperature | Reference |

|---|---|---|---|

| 2-Adamantyl-5-aryl-2H-tetrazoles | Bulky N2-alkyl group | ~150°C | nih.gov |

| Oxime-bridged oxadiazole-tetrazole derivatives | Internal oxime bridge promoting H-bonding | 204-275°C | rsc.orgrsc.org |

Rational Design Principles for Novel Tetrazole Scaffolds

The 2H-tetrazole moiety is a "privileged scaffold" in medicinal chemistry, and its incorporation into molecules like this compound is often a deliberate design choice to achieve specific therapeutic objectives. researchgate.netnih.gov

Bioisosterism: A primary design principle is the use of the tetrazole ring as a bioisostere for a carboxylic acid or a cis-amide group. researchgate.netnih.govnih.gov The 2H-tetrazole has a similar pKa to a carboxylic acid but offers improved metabolic stability and increased lipophilicity, which can enhance pharmacokinetic properties. mdpi.comnih.gov

Scaffold for Targeted Interactions: The nitrogen-rich tetrazole ring can act as a potent hydrogen bond acceptor. nih.gov In rational drug design, this feature is exploited to create specific interactions with biological targets. For example, in the design of microtubule destabilizers, the nitrogen atoms of a 1H-tetrazole ring were shown to form crucial hydrogen bonds with asparagine and lysine (B10760008) residues in the active site of tubulin. nih.gov This principle of using the tetrazole to anchor a molecule within a protein's binding pocket is a cornerstone of its use in designing novel therapeutic agents. researchgate.netacs.org The design of new antifungal agents and anti-MRSA agents has also been guided by incorporating tetrazole or related triazole scaffolds to improve efficacy and physicochemical properties. nih.govnih.gov

Influence of Substituents on Intermolecular Interactions in Solid State

The three-dimensional arrangement of molecules in the solid state is dictated by a network of intermolecular interactions, which are heavily influenced by the substituents on the tetrazole core. The 2,4,6-trimethoxyphenyl group, being large and π-rich, plays a dominant role in these interactions.

Hydrogen Bonding: While the 2,5-disubstituted tetrazole ring lacks the acidic proton of a 1H-tetrazole, the ring nitrogens can still act as effective hydrogen bond acceptors. rsc.org In cocrystals or when other hydrogen bond donors are present in the molecule, interactions such as N–H···N can be prominent, contributing to a stable crystal lattice. rsc.org

Advanced Applications in Organic Synthesis As a Chemical Reagent or Intermediate

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

The synthesis of tetrazole derivatives has evolved significantly, moving towards greener and more efficient methodologies. Future research on 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole would benefit from exploring these modern synthetic strategies. Conventional methods for creating 5-substituted-1H-tetrazoles often involve the [3+2] cycloaddition of nitriles with azides, which can require harsh conditions or the use of toxic reagents. thieme-connect.comnih.gov The regioselective synthesis of the 2H-isomer, in particular, presents a distinct challenge that warrants investigation.

Emerging opportunities lie in the application of sustainable and innovative catalytic systems. Nanomaterial-based catalysts, for example, have demonstrated high efficiency, selectivity, and reusability in the synthesis of other tetrazole derivatives. thieme-connect.comrsc.org The development of a synthetic route using a heterogeneous nanocatalyst could offer advantages such as milder reaction conditions, reduced waste, and easier product purification. researchgate.net Furthermore, techniques like microwave-assisted synthesis and multicomponent reactions (MCRs) represent promising avenues for accelerating reaction times and improving yields. journalajocs.comnih.gov A key research goal would be to develop a one-pot synthesis that proceeds with high regioselectivity to the desired 2H-isomer, bypassing complex protection and deprotection steps.

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Nanocatalysis | High yield, catalyst reusability, mild reaction conditions, environmental friendliness. thieme-connect.comrsc.org | Designing a specific nanocatalyst (e.g., supported metal nanoparticles) for the cycloaddition of 2,4,6-trimethoxybenzonitrile. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced process control. journalajocs.comorganic-chemistry.org | Optimization of microwave parameters (temperature, time, power) for regioselective N-2 substitution. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Devising an MCR pathway that incorporates the 2,4,6-trimethoxyphenyl moiety and forms the 2H-tetrazole ring in a single step. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Developing a continuous-flow process for the synthesis, allowing for safer handling of potentially hazardous intermediates like azides. |

Exploration of Gas-Phase Reactivity and Ion Chemistry

The intrinsic chemical properties of a molecule, free from solvent effects, can be elucidated through gas-phase studies, typically using mass spectrometry techniques. For 5-substituted tetrazoles, there is a known tautomeric equilibrium between the 1H and 2H forms. In the gas phase, the 2H-tautomer is generally more stable than the 1H form. nih.govacs.orgwikipedia.org Investigating the gas-phase behavior of this compound would provide fundamental data on its stability and fragmentation pathways.

Future research using techniques like tandem mass spectrometry (MS/MS) could map the decomposition of the molecular ion. For other 2,5-disubstituted tetrazoles, a characteristic fragmentation pathway is the elimination of a nitrogen molecule (N₂) to form highly reactive nitrilimine intermediates. researchgate.netmdpi.com Studying these fragmentation patterns would confirm the compound's structure and offer insights into its bond dissociation energies and thermal stability. This knowledge is crucial for predicting its behavior in high-energy applications or as a precursor in synthetic chemistry.

Integration into Advanced Materials Science Beyond High-Energy Applications

While many tetrazoles are investigated for their high nitrogen content as energetic materials, their unique electronic and coordination properties open doors to other areas of materials science. rsc.orgacs.orgresearchgate.net The this compound molecule possesses several features that make it an attractive candidate for advanced materials. The four nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. researchgate.net

An emerging opportunity lies in using this compound as a building block for metal-organic frameworks (MOFs) or coordination polymers. The methoxy (B1213986) groups on the phenyl ring could also participate in coordination or form hydrogen bonds, potentially leading to novel supramolecular structures with interesting properties, such as porosity for gas storage or catalytic activity. researchgate.net Furthermore, the inherent aromaticity and electron-rich nature of the molecule suggest potential applications in organic electronics, where tetrazole-containing compounds are being explored for their charge-transport properties.

Theoretical Predictions for Unexplored Chemical Transformations

Computational chemistry provides a powerful tool for predicting the outcomes of reactions that have not yet been attempted experimentally. mdpi.com Density Functional Theory (DFT) calculations have been successfully used to study the geometries, thermal decomposition, and reaction mechanisms of other phenyl tetrazoles. researchgate.netresearchgate.net